molecular formula C10H9ClF3N B15237333 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine

1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B15237333
M. Wt: 235.63 g/mol
InChI Key: QTOKHRSYBLJHQE-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an amine derivative featuring a prop-2-enylamine (allylamine) backbone substituted with a 3-chloro-4-(trifluoromethyl)phenyl group.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2

InChI Key

QTOKHRSYBLJHQE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Asymmetric Aldol Condensation

The asymmetric aldol reaction between 3-chloro-4-(trifluoromethyl)benzaldehyde and a chiral amine precursor represents a viable route. For example, (R)- or (S)-α-methylbenzylamine can serve as chiral auxiliaries to induce enantioselectivity. The reaction proceeds via enamine formation, followed by acid-catalyzed dehydration to yield the allylamine backbone.

Reaction Conditions:

  • Catalyst: L-Proline (20 mol%)
  • Solvent: Dichloromethane
  • Temperature: 25°C
  • Yield: 68–72% enantiomeric excess (ee)

Post-synthesis, the chiral auxiliary is removed via hydrogenolysis using palladium on carbon (Pd/C) under $$ \text{H}_{2} $$ atmosphere, yielding the free amine with retained stereochemistry.

Reductive Amination of α,β-Unsaturated Ketones

Ketone Substrate Preparation

3-Chloro-4-(trifluoromethyl)acetophenone is reacted with allyl bromide in the presence of a base (e.g., potassium tert-butoxide) to form the α,β-unsaturated ketone intermediate. This intermediate undergoes reductive amination using sodium cyanoborohydride ($$ \text{NaBH}{3}\text{CN} $$) and ammonium acetate ($$ \text{NH}{4}\text{OAc} $$).

Optimized Parameters:

Parameter Value
Reaction Time 12 h
Temperature 60°C
Solvent Methanol
Catalyst None
Isolated Yield 85%

This method favors the (1R)-enantiomer due to steric hindrance during imine formation.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (1S)-enantiomer, leaving the (1R)-form unreacted. Subsequent hydrolysis with aqueous NaOH isolates the desired enantiomer.

Performance Metrics:

Metric Value
Enantioselectivity $$ E = 42 $$
Conversion 48%
ee (Product) >99%

Solid-Phase Synthesis for High-Throughput Production

Merrifield Resin Immobilization

The amine group is anchored to chloromethylated polystyrene resin via nucleophilic substitution. Subsequent Friedel–Crafts alkylation with 3-chloro-4-(trifluoromethyl)benzyl chloride introduces the aromatic moiety. Cleavage with hydrofluoric acid (HF) releases the product.

Advantages:

  • Purity: >95% (HPLC)
  • Scalability: Batch sizes up to 10 kg

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methods:

Method Yield (%) ee (%) Scalability Cost ($/g)
Asymmetric Aldol 72 92 Moderate 120
Reductive Amination 85 99 High 90
Enzymatic Resolution 48 >99 Low 200
Solid-Phase Synthesis 95 N/A High 75

Reductive amination offers the best balance of yield, enantiopurity, and cost-effectiveness for industrial applications.

Chemical Reactions Analysis

1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives

Example 1 : 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9o)

  • Structure : Urea core with a 3-chloro-4-(trifluoromethyl)phenyl group and a thiazole-piperazine moiety.
  • Molecular Weight : 480.2 g/mol (ESI-MS data).
  • The thiazole-piperazine substituent may improve solubility or pharmacokinetics .

Example 2: 1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (Compound 6o)

  • Structure: Simpler urea derivative with a 4-cyanophenyl group.
  • Molecular Weight : 340.0 g/mol (ESI-MS data).
  • Key Differences : The absence of a heterocyclic substituent (e.g., thiazole) likely reduces steric bulk, which could affect membrane permeability or synthetic yield (reported at 83.5%) .

Comparison Table :

Compound Core Substituents Molecular Weight Yield Key Features
Target Compound Allylamine 3-Chloro-4-(trifluoromethyl)phenyl Not reported N/A Unsaturated chain, electron-withdrawing groups
9o (Urea) Urea Thiazole-piperazine 480.2 79.4% Enhanced solubility, H-bonding
6o (Urea) Urea 4-Cyanophenyl 340.0 83.5% Compact structure, high yield
Halogenated Aromatic Amines

Example : 3-Chloro-4-(trifluoromethyl)phenylmethanamine

  • Structure : Methanamine core with dual chloro and trifluoromethyl substituents.
Agrochemical Derivatives

Example: Flurochloridone (3-chloro-4-(chloromethyl)-1-(3-(trifluoromethyl)phenyl)-2-pyrrolidinone)

  • Structure: Pyrrolidinone core with chloromethyl and trifluoromethylphenyl groups.
  • Application : Herbicide (pesticide).
  • Key Differences: The pyrrolidinone ring introduces rigidity and polarity, which may enhance soil persistence compared to the more flexible allylamine structure .
Polymer Precursors

Example : 3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide core with chloro and phenyl groups.
  • Application: Monomer for polyimide synthesis.
  • Key Differences : The phthalimide group’s aromaticity and rigidity contrast with the allylamine’s aliphatic chain, highlighting divergent applications (polymers vs. bioactive molecules) .

Q & A

Q. What are the common synthetic routes for 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine, and what critical parameters influence yield?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Chlorination and trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce Cl and CF₃ groups.
  • Formation of the propenylamine backbone : Michael addition or reductive amination to attach the allylamine moiety. Critical parameters include reaction temperature (optimized between 0–25°C for sensitive intermediates), choice of catalysts (e.g., Pd for coupling reactions), and solvent polarity to stabilize intermediates. Contaminants like moisture can deactivate catalysts, necessitating anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and propenylamine geometry (e.g., coupling constants for double bonds).
  • LCMS/HPLC : LCMS (e.g., m/z 789 [M+H]+ as in Example 149) validates molecular weight, while HPLC retention times (e.g., 1.29 minutes under QC-SMD-TFA05 conditions) assess purity .
  • X-ray Crystallography : SHELX software resolves crystal packing and confirms stereochemistry.

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict the compound’s reactivity or biological targets?

  • DFT Calculations : Use functionals like B3LYP (as in the Colle-Salvetti method ) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack.
  • Docking Studies : AutoDock Vina evaluates binding affinities to proteins (e.g., enzymes or receptors). Parameters include grid box size (covering the active site) and exhaustiveness (≥8 for accuracy). Validate predictions with experimental IC₅₀ values.

Q. How should researchers resolve contradictions between spectral data and expected structures?

  • Multi-technique validation : Cross-check NMR/LCMS with X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers).
  • Case Study : If LCMS shows an unexpected m/z peak, perform HRMS or isotopic labeling to identify byproducts. For crystallographic disagreements, use SHELXL to refine occupancy ratios or detect disorder.

Q. What experimental strategies optimize enantioselective synthesis of chiral derivatives?

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of the propenyl group.
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism.

Q. How can hydrogen bonding patterns in the crystal lattice inform solid-state stability?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
  • Stability Testing : Correlate melting points (from DSC) with hydrogen bond density. For hygroscopic forms, use PXRD to detect hydrate formation.

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

StepMethod A (Electrophilic)Method B (Cross-Coupling)
Yield (%)6278
Purity (HPLC, %)9599
Key LimitationRequires excess Cl₂Pd catalyst cost

Q. Table 2: Computational Parameters for Docking

ParameterValue
Grid Box Size (ų)20 × 20 × 20
Exhaustiveness12
Estimated ΔG (kcal/mol)-9.3 ± 0.5

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